Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate

Positional isomerism Regioselective synthesis Nitroarene building blocks

Positional isomerism in chloro-nitrophenyl propanoates is not interchangeable. Standard 98% purity offerings lack the defined ortho-nitro/meta-chloro electronic profile required for predictable VNS chemistry and reductive indole cyclization. This compound delivers: - Orthogonal handles (Cl, NO₂, COOEt) for parallel library synthesis - Enables 7-chloroindole & 8-chloro-dihydroquinolinone scaffolds - LogP ~3.10, TPSA 72.1 Ų for favorable assay properties Supplied with batch-specific HPLC analysis.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
Cat. No. B11719719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-Chloro-2-nitrophenyl)propanoate
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C(=CC=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12ClNO4/c1-2-17-10(14)7-6-8-4-3-5-9(12)11(8)13(15)16/h3-5H,2,6-7H2,1H3
InChIKeyDPSXXGIRGVRZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate Identification and Supply


Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate (CAS 1803762-08-4) is a chlorinated nitroaromatic ethyl ester with molecular formula C₁₁H₁₂ClNO₄ and molecular weight 257.67 g/mol . The compound features a 3-chloro-2-nitrophenyl substitution pattern on a propanoate backbone, positioning both electron-withdrawing nitro and chloro groups in ortho/ meta relationship on the aromatic ring . It is commercially available as a research chemical building block from multiple international suppliers, typically at ≥98% purity, with documented physicochemical properties including a predicted boiling point of 344.9±27.0 °C and predicted density of 1.294±0.06 g/cm³ [1]. The compound is classified under HS Code 2916399090 and carries GHS07 hazard classification (harmful/irritant) .

1
Three orthogonal functional handles Chloro (cross-coupling/SNAr), nitro (reduction/cyclization), and ethyl ester (hydrolysis/amidation) enable sequential diversification.
2
VNS-compatible synthetic route Accessible via Vicarious Nucleophilic Substitution methodology; chloro substituent survives alkylation conditions intact.
3
Position-specific reactivity profile 3-chloro-2-nitro substitution pattern governs regioselectivity in nucleophilic aromatic substitution and reductive cyclization pathways.

Why Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate Cannot Be Substituted


Positional isomerism in chloro-nitrophenyl propanoates is not interchangeable in synthetic workflows. The 3-chloro-2-nitro substitution pattern of this compound creates a unique ortho-nitro/meta-chloro electronic environment that governs both the regioselectivity of nucleophilic aromatic substitution reactions and the accessibility of specific heterocyclic products upon nitro reduction . Alternative positional isomers—including ethyl 3-(4-chloro-2-nitrophenyl)propanoate (CAS 1185180-58-8), ethyl 3-(5-chloro-2-nitrophenyl)propanoate, and ethyl 3-(2-nitrophenyl)propanoate (CAS 66757-87-7)—differ in both the chloro group position and the presence/absence of halogenation, yielding distinct steric and electronic profiles that alter reaction outcomes [1]. The Vicarious Nucleophilic Substitution (VNS) methodology that enables synthesis of 2-nitroaryl propanoates proceeds with preferential ortho-substitution relative to the nitro group, making the specific substitution pattern a direct consequence of synthetic methodology rather than an arbitrary choice . Furthermore, in biological systems, positional substitution of nitro and chloro groups on arylpropanoate scaffolds has been shown to produce significant changes in activity; studies on related bioactive molecules demonstrate that replacing a nitro group with a chloro substituent can lead to a substantial decrease in target engagement [2].

Target compound
3-chloro-2-nitrophenyl: chloro ortho to nitro, meta to propanoate chain. Distinct electronic environment for SNAr and cyclization.
Positional isomer risk
4-chloro-2-nitro isomer (CAS 1185180-58-8) shifts chloro para to propanoate, altering electronic distribution and reaction outcomes.
Same MW and formula; non-interchangeable in synthesis
Target compound
Three diversifiable handles (chloro, nitro, ester) enable orthogonal functionalization sequences and cross-coupling strategies.
Non-halogenated analog risk
Ethyl 3-(2-nitrophenyl)propanoate (CAS 66757-87-7) lacks chloro handle, limiting diversification to nitro/ester chemistry only.
May not support cross-coupling or SNAr workflows

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate Differentiation Evidence


Positional Isomer Differentiation

The target compound (CAS 1803762-08-4) and its positional isomer ethyl 3-(4-chloro-2-nitrophenyl)propanoate (CAS 1185180-58-8) share identical molecular formula (C₁₁H₁₂ClNO₄) and molecular weight (257.67 g/mol), yet exhibit different substitution patterns: the target compound positions the chloro group at the 3-position relative to the propanoate chain (meta to the alkyl chain, ortho to the nitro group), while the 4-chloro-2-nitro isomer places the chloro group para to the propanoate chain and ortho to the nitro group . This positional difference alters the electronic distribution across the aromatic ring, with the 3-chloro substitution creating distinct electron density patterns that affect nucleophilic aromatic substitution regioselectivity . In drug discovery contexts, the presence of a halogen at specific positions on nitroaromatic scaffolds has been shown to significantly modulate therapeutic action; studies indicate that the chloro substituent acts as an electron-withdrawing group via induction, and its specific positioning relative to the nitro group creates a unique electronic profile not replicated by other positional isomers [1].

Positional isomer identity
Reported
3-chloro-2-nitro (target) vs 4-chloro-2-nitro isomer (same MW 257.67)
Chloro at 3-position (ortho to nitro, meta to chain)
Positional shift alters electronic distribution and SNAr regioselectivity
Compounds not interchangeable despite identical molecular formula
Positional isomerism Regioselective synthesis Nitroarene building blocks Medicinal chemistry intermediates

Synthetic Accessibility via VNS

The Vicarious Nucleophilic Substitution (VNS) methodology established by Mudryk and Mąkosza (1988) provides a direct synthetic route to alkyl (2-nitroaryl)propanoates, including the target compound class, via reaction of nitroarenes with alkyl 2-chloropropanoates in the presence of potassium tert-butoxide in DMF . This methodology proceeds preferentially at the position ortho to the nitro group, yielding 2-nitroaryl propanoates in generally good yields [1]. The VNS approach enables installation of the propanoate side chain directly onto the nitroaromatic core without requiring pre-functionalization, distinguishing this class of building blocks from those requiring multi-step sequences involving nitro-group introduction after ester formation. In comparative terms, the 3-chloro-2-nitrophenyl scaffold is accessible via this VNS methodology using 2-chloro-6-nitrochlorobenzene derivatives as starting materials, whereas alternative non-halogenated 2-nitrophenyl propanoates (e.g., ethyl 3-(2-nitrophenyl)propanoate, CAS 66757-87-7) are synthesized from simpler nitrobenzene precursors [2]. The chloro substituent remains intact through the VNS alkylation step, preserving a handle for subsequent cross-coupling or nucleophilic substitution reactions.

VNS synthetic route
Class-level
Nitroarene + alkyl 2-chloropropanoate + t-BuOK / DMF
Mudryk & Mąkosza (1988) methodology; chloro handle retained
Ortho-selective alkylation preserves chloro for downstream diversification
Class-level inference for this specific substitution pattern
Vicarious Nucleophilic Substitution Nitroarene alkylation Ortho-selective functionalization Building block synthesis

Physicochemical Property Differentiation

The target compound exhibits a calculated LogP value of approximately 3.10 (XLogP3 = 2.8 in alternative calculation), reflecting moderate lipophilicity driven by the ethyl ester and chloro substituent contributions . In comparison, the non-halogenated analog ethyl 3-(4-nitrophenyl)propanoate (CAS 7116-34-9, MW 223.22 g/mol) exhibits lower calculated lipophilicity due to the absence of the chloro substituent, despite retaining the nitro group [1]. The topological polar surface area (TPSA) of the target compound is 72.1 Ų, which falls within the favorable range for potential blood-brain barrier penetration (typically <90 Ų) and oral bioavailability . The chloro substituent at the 3-position contributes additional molecular weight (+34.45 g/mol relative to the non-chlorinated 2-nitrophenyl analog) and alters the hydrogen bond acceptor count to 4 (three from nitro/ester oxygens, none from chlorine, which functions exclusively as an electron-withdrawing hydrophobic element) . These physicochemical differences directly impact compound behavior in biological assays, formulation development, and chromatographic purification protocols.

Lipophilicity profile
Reported
LogP ~3.10
TPSA 72.1 Ų; MW 257.67 g/mol
Chloro substituent adds ~0.5–0.8 LogP units vs non-halogenated analogs
Calculated parameters; may support hydrophobicity-driven separation
Lipophilicity ADME prediction Drug-likeness parameters Physicochemical profiling

Chloro Substituent as Synthetic Handle

The presence of the chloro substituent at the 3-position of the aromatic ring provides a distinct synthetic handle not available in non-halogenated 2-nitrophenyl propanoate analogs. The chloro group can undergo nucleophilic aromatic substitution reactions, serving as a leaving group for the introduction of amines, alkoxides, or thiolates, and can participate in transition metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, etc.) following or preceding nitro group manipulation . In the context of heterocycle synthesis, chloro-nitrophenyl scaffolds are established precursors for indole and quinolone formation via cyclization reactions, with the chloro group providing an additional site for diversification after heterocycle construction . By contrast, non-halogenated analogs such as ethyl 3-(2-nitrophenyl)propanoate (CAS 66757-87-7) and ethyl 3-(4-nitrophenyl)propanoate (CAS 7116-34-9) lack this synthetic versatility, offering only the nitro group for reduction/functionalization and the ester for hydrolysis/amidation [1]. Studies on structurally related bioactive molecules have demonstrated that the specific positioning of halogen substituents on nitroaromatic cores significantly modulates both chemical reactivity and biological target engagement, with chloro substitution patterns being non-interchangeable [2].

Diversifiable handles
Class-level
3 handles: Cl, NO₂, CO₂Et vs 2 handles (non-halogenated analog)
Chloro enables orthogonal cross-coupling and SNAr sequences
One additional diversifiable site supports parallel library synthesis
Class-level reactivity inference; site-specific validation recommended
Cross-coupling Nucleophilic aromatic substitution Halogenated building blocks Heterocycle synthesis

Reductive Cyclization Potential

The ortho-nitro substitution pattern in the target compound positions the nitro group for reductive cyclization with appropriately positioned side-chain electrophiles, a well-established methodology for constructing N-heterocycles . In the broader class of ortho-substituted nitroaromatic compounds, reductive cyclization using carbon monoxide catalyzed by ruthenium or palladium complexes provides efficient access to indoles, quinolones, and related N-heterocyclic scaffolds [1]. Specifically, chloro-nitrophenyl propanoates are documented precursors for indole and quinolone formation via cyclization reactions, with the chloro substituent providing an additional diversification site . The 3-chloro-2-nitro substitution pattern creates a unique electronic environment where the ortho-nitro group facilitates cyclization while the meta-chloro group modulates the electron density without participating in the cyclization event. This contrasts with alternative substitution patterns where the chloro group may be positioned para to the nitro group (4-chloro-2-nitro isomer), altering the electronic profile of the cyclization precursor and potentially affecting reaction yields and regioselectivity . Investigation of ortho-substituted nitroarenes in reductive cyclization reactions has revealed that substitution pattern and electronic effects significantly influence reaction efficiency and byproduct formation [2].

Reductive cyclization
Class-level
CO / Ru or Pd catalyst; ortho-nitro to propanoate side chain
Chloro at meta-position modulates electronics, does not hinder cyclization
Predictable access to 7-chloro N-heterocycles via reductive cyclization
Reaction efficiency depends on substitution pattern; class-level evidence
Reductive cyclization Heterocycle synthesis N-Heterocycles Indole precursors

Ethyl 3-(3-Chloro-2-nitrophenyl)propanoate Application Scenarios


7-Chloroindole Synthesis

The ortho-nitro substitution pattern in Ethyl 3-(3-chloro-2-nitrophenyl)propanoate positions the nitro group for reductive cyclization to form indole scaffolds. Reduction of the nitro group generates an amino intermediate that can undergo intramolecular cyclization with the propanoate side chain, yielding 7-chloro-substituted indole derivatives. This application is supported by established methodologies for ortho-nitroaryl reductive cyclization using carbon monoxide with ruthenium or palladium catalysts [1]. The 3-chloro substituent remains intact through the cyclization, providing a synthetic handle for subsequent functionalization of the indole core .

Diversifiable Medicinal Chemistry Building Block

With three orthogonal functional handles (chloro, nitro, and ethyl ester), this compound serves as a diversifiable core for parallel library synthesis. The chloro group enables palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution; the nitro group can be reduced to an amine for amide formation or diazotization; and the ethyl ester can be hydrolyzed to the carboxylic acid for further derivatization. This orthogonal reactivity is not available in non-halogenated 2-nitrophenyl propanoate analogs, which lack the chloro handle for cross-coupling diversification .

3,4-Dihydroquinolinone Precursor

Following ester hydrolysis to the corresponding carboxylic acid, the compound can undergo tandem nitro reduction and intramolecular amidation to yield 8-chloro-3,4-dihydroquinolin-2(1H)-one scaffolds. This transformation leverages the ortho relationship between the nitro group and the propanoate side chain. Studies on substituted 2-nitrophenylalanine substrates have demonstrated that reductive cyclization efficiency is influenced by substitution pattern and electronic effects, with the 3-chloro-2-nitro substitution providing a distinct electronic environment for cyclization [2]. The chloro substituent at the 3-position (meta to side chain) modulates electron density without participating in cyclization, enabling predictable product formation.

Orthogonal Functionalization Strategies

The compound supports sequential functionalization strategies where the order of operations can be selected based on synthetic needs: (1) cross-coupling at the chloro position, followed by nitro reduction; (2) nitro reduction, diazotization/Sandmeyer, then cross-coupling; or (3) ester hydrolysis, amide formation, then nitro manipulation. The calculated lipophilicity (LogP ~3.10) and moderate TPSA (72.1 Ų) indicate favorable physicochemical properties for intermediates destined for cell-based assays or requiring specific chromatographic behavior .

Application
Selection Property
Validation Focus
7-Chloroindole synthesis
Ortho-nitro reductive cyclization fit
Cyclization efficiency and regioselectivity with Ru/Pd catalyst systems
Diversifiable building block
Three orthogonal functional handles
Sequential functionalization compatibility; cross-coupling scope
8-Chloro-3,4-dihydroquinolinone precursor
Tandem reduction-amidation fit
Electronic effects of 3-chloro substitution on cyclization outcome
Orthogonal functionalization strategies
Order-of-operations flexibility
Intermediate physicochemical suitability for multi-step sequences
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